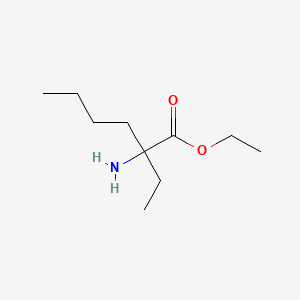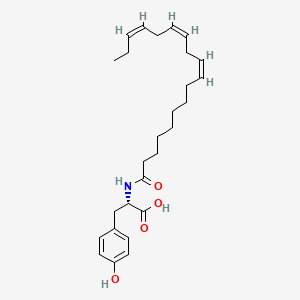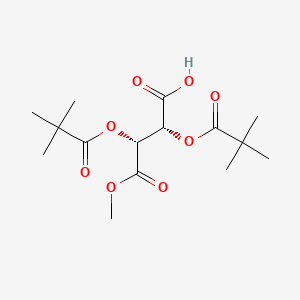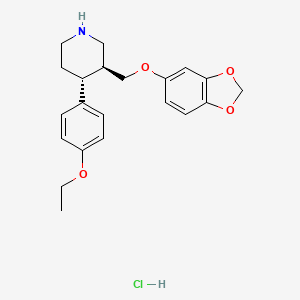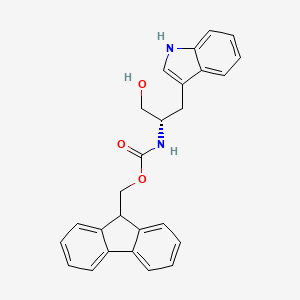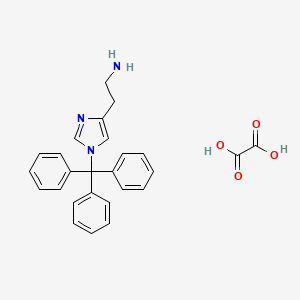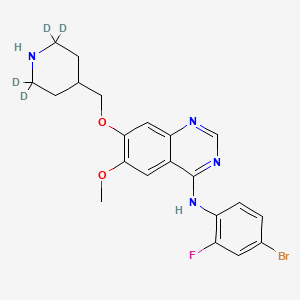
N-Demethyl Vandetanib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d4 involves the deuteration of the piperidine ring in N-Desmethyl Vandetanib. The process typically includes the following steps:
Deuteration: The piperidine ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The deuterated compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethyl Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide.
Reduction: Reduction of the quinazoline ring.
Substitution: Substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents like bromine (Br2) or fluorine (F2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-Demethyl Vandetanib-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Vandetanib.
Medicine: Used in pharmacokinetic studies to evaluate the distribution and elimination of Vandetanib in the body.
Industry: Utilized in the development of new antitumor drugs and in quality control processes .
Mécanisme D'action
N-Demethyl Vandetanib-d4, like Vandetanib, inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. These receptors are involved in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound exerts its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyl Vandetanib: The non-deuterated analogue.
Vandetanib: The parent compound used in cancer treatment.
Uniqueness
N-Demethyl Vandetanib-d4 is unique due to its deuterium labelling, which makes it a valuable tool in research for tracking metabolic pathways and studying the pharmacokinetics of Vandetanib. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
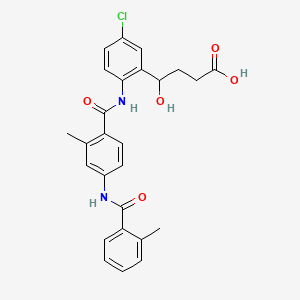
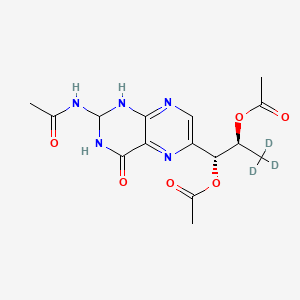

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
